molecular formula C13H15F3N4O4S B12948081 (R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate

(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate

Cat. No.: B12948081
M. Wt: 380.35 g/mol
InChI Key: OMHLIRWDBIHOHA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-b]pyridine core and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridine with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, ®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in biological systems .

Medicine

In medicinal chemistry, this compound is of interest due to its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of ®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-yl trifluoromethanesulfonate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in certain applications .

Properties

Molecular Formula

C13H15F3N4O4S

Molecular Weight

380.35 g/mol

IUPAC Name

[1-methyl-5-[(3R)-3-methylmorpholin-4-yl]pyrazolo[4,3-b]pyridin-7-yl] trifluoromethanesulfonate

InChI

InChI=1S/C13H15F3N4O4S/c1-8-7-23-4-3-20(8)11-5-10(24-25(21,22)13(14,15)16)12-9(18-11)6-17-19(12)2/h5-6,8H,3-4,7H2,1-2H3/t8-/m1/s1

InChI Key

OMHLIRWDBIHOHA-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C(=C2)OS(=O)(=O)C(F)(F)F)N(N=C3)C

Canonical SMILES

CC1COCCN1C2=NC3=C(C(=C2)OS(=O)(=O)C(F)(F)F)N(N=C3)C

Origin of Product

United States

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